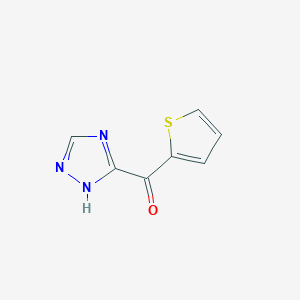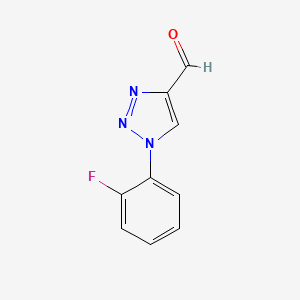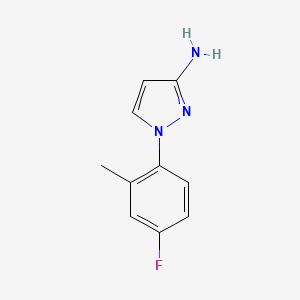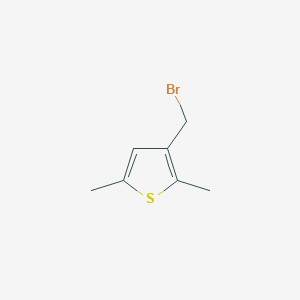![molecular formula C13H15NOS B1443993 4-Methyl-3-[2-(thiophen-3-yl)ethoxy]aniline CAS No. 1339816-93-1](/img/structure/B1443993.png)
4-Methyl-3-[2-(thiophen-3-yl)ethoxy]aniline
Übersicht
Beschreibung
“4-Methyl-3-[2-(thiophen-3-yl)ethoxy]aniline” is an organic compound with a molecular weight of 233.33 g/mol. It is a derivative of thiophene, a five-membered heterocyclic compound that contains a sulfur atom .
Molecular Structure Analysis
The molecular formula of “4-Methyl-3-[2-(thiophen-3-yl)ethoxy]aniline” is C13H15NOS. It contains a thiophene ring, which is a five-membered ring made up of four carbon atoms and one sulfur atom .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
4-Methyl-3-[2-(thiophen-3-yl)ethoxy]aniline derivatives have been synthesized and characterized in several studies. For instance, Osowole (2011) synthesized metal(II) thiophenyl Schiff base complexes using a related thiophene derivative, emphasizing the compound's role in forming complexes with various metals. These complexes were analyzed using multiple spectroscopic techniques, revealing their potential applications in magnetic and thermal studies (Osowole, 2011).
Corrosion Inhibition
Daoud et al. (2014) investigated a thiophene Schiff base's corrosion inhibition properties on mild steel in acidic solutions. Their findings suggested that thiophene derivatives, including those similar to 4-Methyl-3-[2-(thiophen-3-yl)ethoxy]aniline, are efficient corrosion inhibitors, demonstrating the compound's utility in protecting metals against corrosion (Daoud et al., 2014).
Electroluminescence and Electrochromic Materials
Li et al. (2017) developed novel electrochromic materials employing nitrotriphenylamine unit as the acceptor and different thiophene derivatives as the donor. These materials, including ones similar to 4-Methyl-3-[2-(thiophen-3-yl)ethoxy]aniline, showed promising applications in near-infrared electrochromic devices due to their outstanding optical contrasts and fast switching speeds (Li et al., 2017).
Biological and Pharmaceutical Research
Wardkhan et al. (2008) explored the antimicrobial activities of thiazoles and their fused derivatives, showcasing the potential of thiophene-based compounds in developing new antimicrobial agents. Although not directly mentioning 4-Methyl-3-[2-(thiophen-3-yl)ethoxy]aniline, this study highlights the broader relevance of thiophene derivatives in medicinal chemistry (Wardkhan et al., 2008).
Optoelectronic Devices and Materials Science
Anandan et al. (2018) designed and synthesized thiophene dyes for enhanced nonlinear optical limiting, which could be applied in protecting optical sensors and human eyes from intense light sources. This research suggests the potential of thiophene derivatives in developing optoelectronic devices (Anandan et al., 2018).
Eigenschaften
IUPAC Name |
4-methyl-3-(2-thiophen-3-ylethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c1-10-2-3-12(14)8-13(10)15-6-4-11-5-7-16-9-11/h2-3,5,7-9H,4,6,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMXLCYRTZOKEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)OCCC2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-[2-(thiophen-3-yl)ethoxy]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-methyl-2-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B1443912.png)
![5-[(2-fluorophenyl)methoxy]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1443914.png)
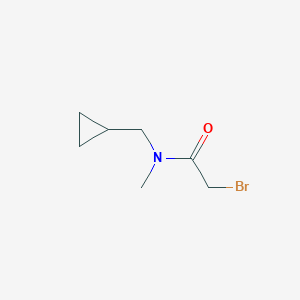
![1-[(2,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B1443916.png)
![8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1443917.png)

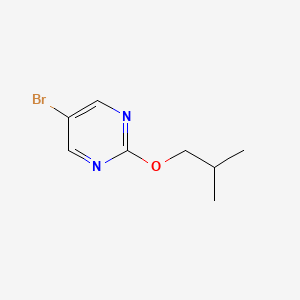
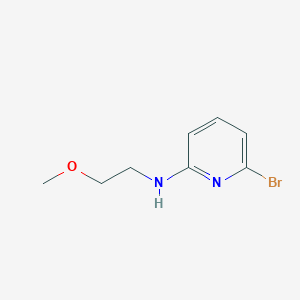
![[2-(Butylthio)-1-cyclopropylethyl]methylamine](/img/structure/B1443924.png)
